molecular formula C29H30N4O2 B12050423 7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one CAS No. 476483-13-3

7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B12050423
CAS No.: 476483-13-3
M. Wt: 466.6 g/mol
InChI Key: OQIXNGMPGJYSDF-UHFFFAOYSA-N
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Description

7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one is a complex organic compound with a unique structure that includes multiple aromatic rings and heterocyclic elements

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached to the aromatic rings or the heterocyclic core.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, such as antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable tool in drug discovery and development.

Medicine

In medicine, this compound and its derivatives are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in electronics, optics, and other advanced technologies.

Mechanism of Action

The mechanism of action of 7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline and tetrahydroquinoline derivatives, such as:

  • 2-Methylquinoline
  • 4-Methoxyquinoline
  • 5-Methyl-2-pyridinamine

Uniqueness

What sets 7-(4-Methoxyphenyl)-2-methyl-3-(((5-methylpyridin-2-yl)amino)methyl)-4-(pyridin-2-yl)-4,6,7,8-tetrahydroquinolin-5(1H)-one apart is its unique combination of functional groups and structural elements

Properties

CAS No.

476483-13-3

Molecular Formula

C29H30N4O2

Molecular Weight

466.6 g/mol

IUPAC Name

7-(4-methoxyphenyl)-2-methyl-3-[[(5-methylpyridin-2-yl)amino]methyl]-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinolin-5-one

InChI

InChI=1S/C29H30N4O2/c1-18-7-12-27(31-16-18)32-17-23-19(2)33-25-14-21(20-8-10-22(35-3)11-9-20)15-26(34)29(25)28(23)24-6-4-5-13-30-24/h4-13,16,21,28,33H,14-15,17H2,1-3H3,(H,31,32)

InChI Key

OQIXNGMPGJYSDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NCC2=C(NC3=C(C2C4=CC=CC=N4)C(=O)CC(C3)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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